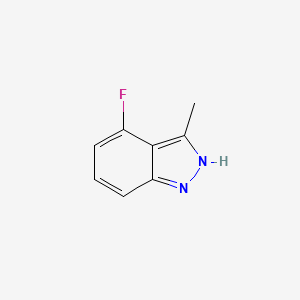

4-Fluoro-3-methyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

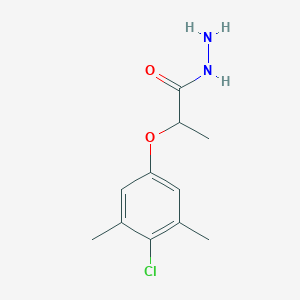

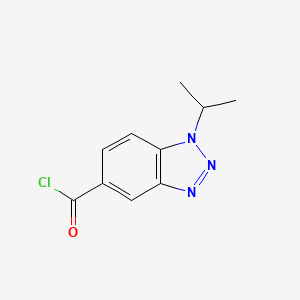

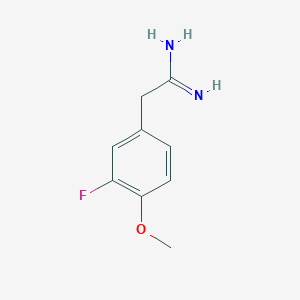

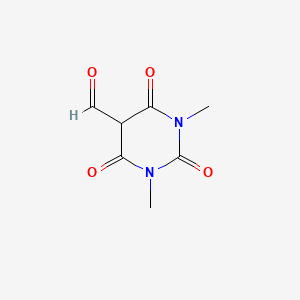

4-Fluoro-3-methyl-1H-indazole (4F3M1HI) is an aromatic heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is composed of a five-membered ring containing two nitrogen atoms and one fluorine atom, and is classified as an indazole. This compound is a versatile building block for the synthesis of a variety of molecules, and has been used in the development of drugs, materials, and other molecules.

Aplicaciones Científicas De Investigación

Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 4-fluoro-2-isocyanato-1-methylbenzene, has shown potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

Pharmacological Properties : Studies on fluorinated analogs of α2-adrenoceptor agonists, including derivatives of 4-Fluoro-3-methyl-1H-indazole, revealed that fluorination affects binding affinity and selectivity to α2-AR/I1 imidazoline binding sites. Certain fluorinated derivatives exhibited significant hypotensive and bradycardic activities (Wasilewska et al., 2014).

Antimicrobial Enzyme Inhibition : Some indazoles, including 4-fluoro-1H-indazole, were found to inhibit lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic properties. This study provides insights into the potential interaction of this compound with LPO (Köksal & Alım, 2018).

Surface Morphology and Corrosion Inhibition : Indazole derivatives, including those with a fluorine substituent, have been explored as corrosion inhibitors for iron in acidic solutions. These studies reveal the potential application of this compound in material science for corrosion protection (Babić-Samardžija et al., 2005).

Antibacterial and Antifungal Properties : The indazole scaffold, which includes this compound, has shown effectiveness as an antibacterial and antifungal agent. Its structure contributes to its bioactivity against various bacterial and fungal strains (Panda et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Fluoro-3-methyl-1H-indazole, like other indazole derivatives, has been found to bind with high affinity to multiple receptors For instance, some indazole derivatives can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that the compound may interact with its targets through coordination to metal centers, leading to changes in the targets’ activity.

Biochemical Pathways

Indazole derivatives have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Given the broad biological activities of indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it affects.

Análisis Bioquímico

Biochemical Properties

4-Fluoro-3-methyl-1H-indazole, due to its pyrazole moiety, can coordinate to metal centers such as Ir, Ln, and Eu to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that this compound could interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported yet.

Cellular Effects

While specific cellular effects of this compound have not been documented, indazole derivatives have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines at concentrations lower than 1 μM . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.

Propiedades

IUPAC Name |

4-fluoro-3-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONAHDKOCUIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384437 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

662146-05-6 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)